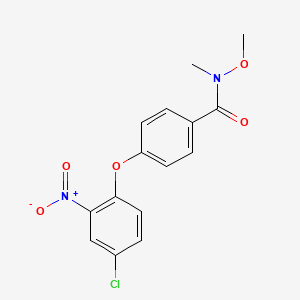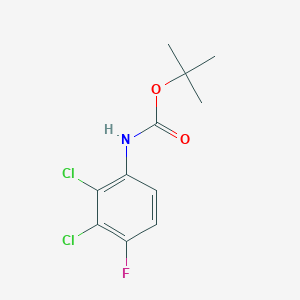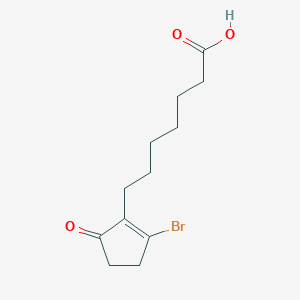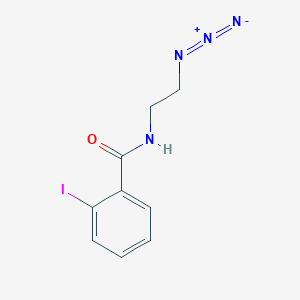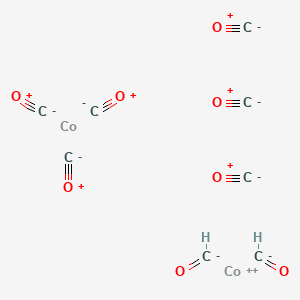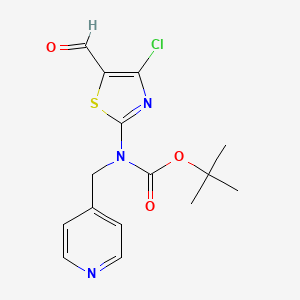
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the esterification of the carbamic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Carboxy-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Reduction: (4-Hydroxymethyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-3-ylmethylcarbamic acid tert-butyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid methyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid ethyl ester
Uniqueness
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H16ClN3O3S |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H16ClN3O3S/c1-15(2,3)22-14(21)19(8-10-4-6-17-7-5-10)13-18-12(16)11(9-20)23-13/h4-7,9H,8H2,1-3H3 |
Clave InChI |
NDFGYCGTQKYVKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C2=NC(=C(S2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


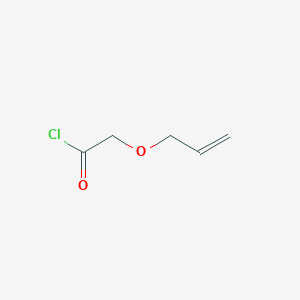
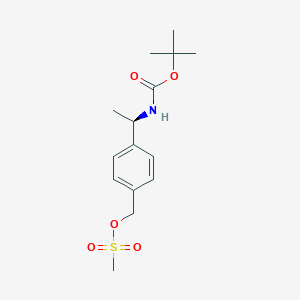
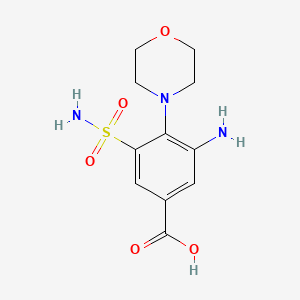

![ethyl 1-tert-butyl-5-[2-(methylsulfonyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B8277056.png)
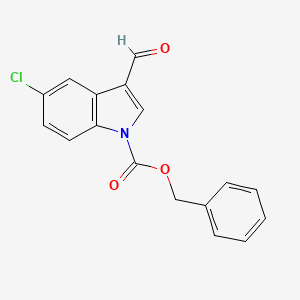
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)
